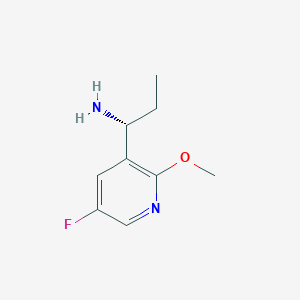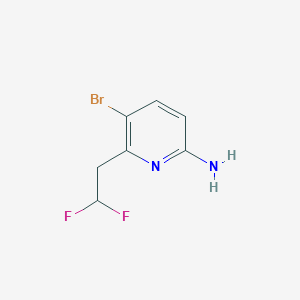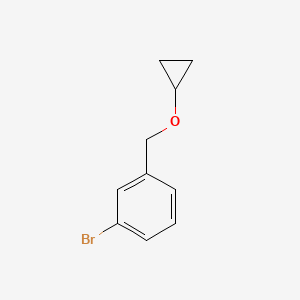
1-Bromo-3-(cyclopropoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(cyclopropoxymethyl)benzene is an organic compound with the molecular formula C10H11BrO It is a brominated aromatic compound where a bromine atom is substituted at the first position of the benzene ring, and a cyclopropoxymethyl group is attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclopropoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopropoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This method ensures the selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. For instance, the use of dibromohydantoin in sulfuric acid for bromination reactions has been reported to provide high yields and purity . This method is advantageous due to its mild reaction conditions and suitability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(cyclopropoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: The major products are biaryl compounds formed through the coupling of the benzene ring with other aromatic systems.
Applications De Recherche Scientifique
1-Bromo-3-(cyclopropoxymethyl)benzene has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound can be used in the design of new drug candidates with improved efficacy and selectivity.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(cyclopropoxymethyl)benzene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparaison Avec Des Composés Similaires
1-Bromo-3-methoxybenzene: Similar in structure but with a methoxy group instead of a cyclopropoxymethyl group.
1-Bromo-3-nitrobenzene: Contains a nitro group, making it more reactive in electrophilic substitution reactions.
1-Bromo-3-methylbenzene: Features a methyl group, which affects its reactivity and applications.
Uniqueness: 1-Bromo-3-(cyclopropoxymethyl)benzene is unique due to the presence of the cyclopropoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics.
Propriétés
Formule moléculaire |
C10H11BrO |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
1-bromo-3-(cyclopropyloxymethyl)benzene |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10H,4-5,7H2 |
Clé InChI |
PUMACSWQNQCWPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




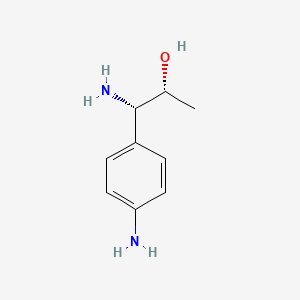
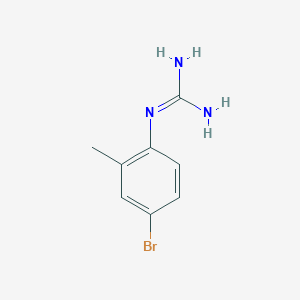


![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)

![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)
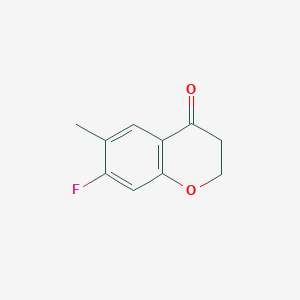
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)

